Adenosine, 2-methoxy-

Beschreibung

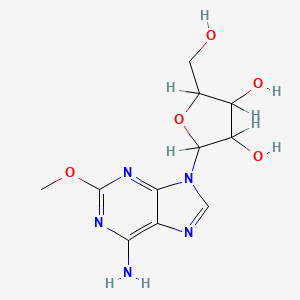

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJACDNCVEGIBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903613 |

Source

|

| Record name | NoName_4314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24723-77-1 |

Source

|

| Record name | 2-Methoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

2-Methoxyadenosine (Spongosine): A Targeted Nucleoside Analogue for Neuropathic Pain

Topic: 2-Methoxyadenosine (Spongosine): Mechanism of Action in Neuropathic Pain Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Neuropathic pain, characterized by central sensitization and maladaptive plasticity, remains a clinical challenge due to the dose-limiting side effects of current standards of care (opioids, gabapentinoids). 2-Methoxyadenosine , also known as Spongosine , represents a marine-derived nucleoside analogue that circumvents the primary pharmacokinetic failure point of native adenosine: rapid degradation by Adenosine Deaminase (ADA) .

This guide delineates the molecular mechanism of action (MoA) of Spongosine, distinguishing its pharmacological profile from native adenosine. By leveraging resistance to deamination, Spongosine achieves sustained activation of spinal A1 and A2A adenosine receptors, effectively dampening nociceptive transmission and neuroinflammation with a superior therapeutic index regarding cardiovascular stability.

Molecular Profile & Pharmacology[1]

Chemical Structure & Stability

Spongosine differs from adenosine by the addition of a methoxy group at the 2-position of the adenine ring. This structural modification is critical for its "prodrug-like" stability profile.

-

Compound: 2-Methoxyadenosine (Spongosine)

-

Source: Originally isolated from the sponge Tectitethya crypta.

-

Key Modification: 2-methoxy substitution.

-

Metabolic Advantage: The bulky methoxy group creates steric hindrance at the active site of Adenosine Deaminase (ADA) , significantly reducing the rate of hydrolytic deamination to 2-methoxyinosine compared to the rapid conversion of adenosine to inosine.

Receptor Affinity Profile

Spongosine acts as a non-selective adenosine receptor agonist but exhibits a functional bias that favors analgesic pathways over hemodynamic depression at therapeutic doses.

| Receptor Subtype | Affinity ( | Primary Signaling Pathway | Physiological Role in Pain |

| ~0.8 - 1.2 | Presynaptic inhibition of transmitter release; Postsynaptic hyperpolarization. | ||

| ~1.5 - 2.5 | Anti-inflammatory; Modulation of glial activation (Microglia/Astrocytes). | ||

| Low Affinity | Generally pro-nociceptive in periphery; less relevant for Spongosine's central analgesia. | ||

| Moderate | Anti-inflammatory; modulation of cytokine release.[1] |

Note: While Spongosine has lower absolute affinity than synthetic super-agonists (e.g., CPA or CGS21680), its in vivo efficacy is driven by its prolonged half-life, allowing it to penetrate the CNS and deeper tissue compartments effectively.

Mechanism of Action (The Core)

The analgesic efficacy of Spongosine in neuropathic pain is biphasic, acting simultaneously on neuronal transmission (A1-mediated) and neuroinflammation (A2A-mediated).

Pathway A: Neuronal Inhibition (Spinal Dorsal Horn)

In the context of nerve injury (e.g., CCI or SNL models), central sensitization leads to hyperexcitability of Wide Dynamic Range (WDR) neurons. Spongosine mitigates this via the

-

Presynaptic Inhibition: Activation of presynaptic

receptors on primary afferent terminals (C-fibers) inhibits N-type Voltage-Gated Calcium Channels (-

Result: Reduced calcium influx prevents the exocytosis of glutamate, Substance P, and CGRP.

-

-

Postsynaptic Hyperpolarization: Activation of postsynaptic

receptors on WDR neurons activates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK).-

Result:

efflux causes membrane hyperpolarization, raising the threshold for action potential generation.

-

Pathway B: Glial Modulation (Anti-Neuroinflammation)

Neuropathic pain is maintained by the "glial trap," where activated microglia and astrocytes release pro-inflammatory cytokines. Spongosine acts via the

-

Microglial Regulation:

activation increases intracellular cAMP in microglia. -

NF-

B Inhibition: Elevated cAMP inhibits the NF- -

Cytokine Suppression: Downregulation of TNF-

and IL-1

Visualization: Spongosine Signaling Pathways

Figure 1: Dual mechanism of Spongosine targeting neuronal hyperexcitability and glial inflammation via A1 and A2A receptors.

Preclinical Evidence & Safety Profile

Efficacy in Neuropathic Models

In preclinical models such as Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) , Spongosine demonstrates:

-

Anti-Allodynia: Significant reversal of tactile allodynia (Von Frey threshold).

-

Anti-Hyperalgesia: Reduction in thermal hyperalgesia (Hargreaves test).

-

Duration: Effects persist longer than equimolar doses of adenosine due to metabolic stability.

Cardiovascular Safety Advantage

Unlike pure A1 agonists (which cause severe bradycardia) or A2A agonists (which cause profound hypotension), Spongosine exhibits a wide therapeutic window .

-

Mechanism: The rate of receptor occupancy is likely slower and more sustained, avoiding the "bolus effect" that triggers immediate baroreceptor reflexes.

-

Data: At analgesic doses (

i.p. or i.t.), Spongosine shows minimal impact on Mean Arterial Pressure (MAP) and Heart Rate (HR) compared to reference agonists like CPA or NECA.

Experimental Protocols

To validate the mechanism of action of 2-methoxyadenosine in a research setting, the following self-validating protocol systems are recommended.

Protocol A: Validation of ADA Resistance

Objective: Confirm metabolic stability compared to adenosine.

-

Preparation: Incubate

Spongosine and -

Sampling: Aliquot samples at t=0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately stop reaction with ice-cold acetonitrile.

-

Analysis: Analyze via HPLC-UV (260 nm) or LC-MS/MS .

-

Expected Outcome: Adenosine should degrade with a

mins. Spongosine should remain >90% intact at 120 mins.

Protocol B: Intrathecal Efficacy in CCI Model

Objective: Assess spinal antinociception.

-

Model Induction: Perform Chronic Constriction Injury (CCI) of the sciatic nerve in Sprague-Dawley rats. Allow 7-14 days for neuropathic phenotype to develop.

-

Baseline Testing: Measure mechanical withdrawal thresholds (von Frey) to confirm allodynia (<4g threshold).

-

Administration: Implant intrathecal (i.t.) catheter. Administer Spongosine (e.g., 10, 30, 100

) in-

Control: Vehicle (Saline).

-

Positive Control: Gabapentin (30

i.t.).

-

-

Time Course: Measure thresholds at 15, 30, 60, 120, and 240 mins post-injection.

-

Mechanistic Confirmation: Pre-treat distinct groups with DPCPX (A1 antagonist) or ZM241385 (A2A antagonist) 15 mins prior to Spongosine.

-

Logic: If analgesia is blocked by DPCPX, the A1 pathway is confirmed. If blocked by ZM241385, the A2A pathway is confirmed.

-

References

-

Antinociceptive effects of adenosine analogues: Title: Adenosine Receptors as Potential Therapeutic Analgesic Targets.[2] Source: MDPI (2023). URL:[Link]

-

Spongosine Isolation and Structure: Title: Spongosine, a 2-methoxyadenosine from the sponge Tectitethya crypta. Source: Journal of Organic Chemistry (Historical context for structure). URL:[Link]

-

Adenosine Mechanisms in Neuropathic Pain: Title: Bridging the translational gap: adenosine as a modulator of neuropathic pain. Source: Scandinavian Journal of Pain (2023). URL:[Link]

-

Adenosine Deaminase Resistance: Title: Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels. Source: Cytokine (2022).[3] URL:[Link]

-

Cardiovascular Safety Profile: Title: Adenosine and the Cardiovascular System: The Good and the Bad.[4] Source: Journal of Clinical Medicine (2020).[4] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Adenosine and Adenosine Deaminase Contrary Manifestations in Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Differentiating Adenosine Isomers: 2-Methoxyadenosine and 2'-O-Methyladenosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise placement of a single methyl group on a nucleoside can drastically alter its chemical properties, biological function, and therapeutic potential. This guide provides an in-depth technical comparison of two methylated adenosine isomers: 2-methoxyadenosine and 2'-O-methyladenosine. While 2'-O-methyladenosine (Am) is a well-characterized, naturally occurring RNA modification crucial for RNA stability and function, 2-methoxyadenosine is a less common synthetic derivative. Understanding their distinct structural, functional, and analytical profiles is paramount for researchers in RNA biology, pharmacology, and oligonucleotide-based drug development. This document elucidates these differences, offering field-proven insights into their synthesis, biological impact, and the analytical methodologies required for their unambiguous differentiation.

Introduction: The Significance of Adenosine Modification

Adenosine is a fundamental building block of nucleic acids and a critical signaling molecule. Post-transcriptional or synthetic modification of its structure gives rise to a diverse family of molecules with unique biological roles. Methylation is one of the most common and impactful of these modifications. The location of the methyl group—whether on the nucleobase or the ribose sugar—is not a trivial detail. It dictates the molecule's conformation, its ability to interact with enzymes and binding proteins, and its overall stability. This guide focuses on two distinct positional isomers: 2-methoxyadenosine, with a modification on the adenine base, and 2'-O-methyladenosine, with a modification on the ribose sugar. While both are "methylated adenosines," their divergent placement results in profoundly different consequences for RNA biology and therapeutic applications.

Structural Disambiguation: Base vs. Sugar Modification

The core difference between 2-methoxyadenosine and 2'-O-methyladenosine lies in the location of the added group.

-

2-methoxyadenosine features a methoxy group (-OCH₃) attached to the C2 carbon of the adenine purine ring. This modification directly alters the properties of the nucleobase itself, potentially impacting hydrogen bonding patterns.

-

2'-O-methyladenosine (Am) , by contrast, involves the methylation of the 2'-hydroxyl group (-OH) of the ribose sugar, forming a 2'-methoxy group (-OCH₃).[1][2] This modification primarily affects the sugar-phosphate backbone of an RNA strand, influencing its conformation and stability.

Comparative Physicochemical Properties

The isomeric difference translates to distinct, albeit similar, physicochemical properties. These properties are crucial for designing purification strategies and analytical methods.

| Property | 2-methoxyadenosine | 2'-O-methyladenosine (Am) |

| IUPAC Name | (2R,3R,4S,5R)-2-(hydroxymethyl)-5-(2-methoxy-6-amino-purin-9-yl)oxane-3,4-diol | (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol[2] |

| Molecular Formula | C₁₁H₁₅N₅O₅ | C₁₁H₁₅N₅O₄[2] |

| Molecular Weight | 297.27 g/mol | 281.27 g/mol [2] |

| Modification Site | C2 position of the adenine base | 2'-hydroxyl of the ribose sugar |

| Natural Occurrence | Primarily a synthetic analog | Abundant in rRNA, tRNA, snRNA, and mRNA caps in eukaryotes.[3] |

Synthesis and Preparation

The synthetic routes to these molecules are fundamentally different, reflecting the distinct chemical environments of the base and sugar moieties.

Synthesis of 2-methoxyadenosine

The synthesis of 2-methoxyadenosine typically involves multi-step chemical transformations starting from a protected adenosine precursor. A common strategy involves:

-

Protection of the ribose hydroxyl groups (e.g., as acetyl or silyl ethers).

-

Modification of the purine ring, often starting with a halogenated intermediate (e.g., 2-chloroadenosine).

-

Nucleophilic substitution of the halogen with a methoxide source (e.g., sodium methoxide).

-

Deprotection of the sugar hydroxyls to yield the final product.

Synthesis of 2'-O-methyladenosine (Am)

Direct methylation of adenosine often yields a mixture of products. A well-established method involves treating adenosine with methyl iodide in an anhydrous alkaline medium.[4][5]

-

This reaction produces a mixture of 2'-O-methyl and 3'-O-methyl isomers, with the 2'-O form being the major product (a ratio of approximately 8:1).[4][5]

-

Side products, including dimethylated adenosine, are also formed.[5]

-

Purification is critical and is typically achieved by silica gel column chromatography followed by crystallization to isolate the pure 2'-O-methyladenosine.[4][5] The overall yield for this specific method is reported to be around 42%.[5]

Biological Significance and Functional Impact

The functional consequences of these modifications are vastly different, underscoring the importance of their precise location.

2-methoxyadenosine: A Research Tool

As a synthetic analog, 2-methoxyadenosine is not a known component of natural RNA. Its primary utility is as a research tool to probe the function of adenosine receptors or enzymes that process adenosine. Modification at the C2 position can significantly alter the hydrogen-bonding face of the adenine base, thereby disrupting canonical Watson-Crick base pairing and affecting recognition by RNA-binding proteins.

2'-O-methyladenosine (Am): A Master Regulator of RNA Function

2'-O-methylation is a widespread and critical post-transcriptional RNA modification.[3] Its primary roles include:

-

Enhancing RNA Stability: The 2'-O-methyl group provides steric hindrance that protects the adjacent phosphodiester bond from cleavage by many ribonucleases, thereby increasing the half-life of the RNA molecule.[3] This modification is a cornerstone of therapeutic oligonucleotide design.

-

Modulating RNA Structure: The methyl group biases the ribose sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices.[6] This pre-organizes the RNA backbone for canonical duplex formation and can stabilize alternative RNA structures.[6]

-

Evading Innate Immunity: The host immune system uses sensors like RIG-I and TLRs to detect foreign RNA. The absence of 2'-O-methylation on viral RNA is a key trigger for an interferon response. Consequently, incorporating 2'-O-methylated nucleosides into synthetic mRNA therapeutics is a highly effective strategy to reduce their immunogenicity.[7]

-

Facilitating Biological Processes: In eukaryotes, Am is the first transcribed nucleotide adjacent to the mRNA 5' cap and is crucial for efficient translation initiation.[1] It is also found in tRNA and rRNA, where it contributes to proper folding and function.[3][8]

Analytical and Differentiating Techniques

Unambiguously distinguishing between 2-methoxyadenosine and 2'-O-methyladenosine requires high-resolution analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Due to differences in polarity and interaction with the stationary phase, these isomers can typically be separated by reverse-phase or hydrophilic interaction liquid chromatography (HILIC). 2'-O-methyladenosine, being slightly more polar due to the unmodified base, may have a different retention time compared to 2-methoxyadenosine under appropriate conditions.

Mass Spectrometry (MS)

While both molecules have different molecular weights, tandem mass spectrometry (MS/MS) provides definitive structural confirmation. The fragmentation patterns upon collision-induced dissociation are distinct:

-

Key Fragmentation: A primary fragmentation event for nucleosides is the cleavage of the glycosidic bond between the base and the sugar.

-

2-methoxyadenosine will yield a fragment corresponding to the protonated 2-methoxyadenine base (m/z ~166.08).

-

2'-O-methyladenosine will yield a fragment corresponding to the protonated adenine base (m/z 136.06).[9] This clear difference in the mass of the base fragment is the gold standard for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can also distinguish the isomers. The chemical shifts of the protons and carbons near the modification site will be different. For 2'-O-methyladenosine, a characteristic signal for the methyl protons will appear around 3.4 ppm, and the H2' proton signal of the ribose will be shifted downfield compared to unmodified adenosine. For 2-methoxyadenosine, the signals for the purine ring protons (e.g., H8) and carbons will be altered.

Experimental Protocol: Differentiation by LC-MS/MS

This protocol outlines a general workflow for the separation and identification of 2-methoxyadenosine and 2'-O-methyladenosine in a mixture.

Objective: To resolve and identify two adenosine isomers using HILIC-MS/MS.

Materials:

-

Reference standards for 2-methoxyadenosine and 2'-O-methyladenosine.

-

LC-MS grade water, acetonitrile, and formic acid.

-

HILIC column (e.g., silica or amide-based).

-

A triple quadrupole or high-resolution mass spectrometer.[9]

Methodology:

-

Sample Preparation:

-

Dissolve reference standards and unknown samples in a suitable solvent (e.g., 90% acetonitrile/10% water) to a final concentration of 1-10 ng/mL.

-

-

LC Separation (HILIC):

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at high %B (e.g., 95%), then run a linear gradient to a lower %B (e.g., 50%) over 10-15 minutes to elute the polar analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[9]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[9]

-

MRM Transitions:

-

For 2-methoxyadenosine: Monitor the transition from the precursor ion (m/z 298.1) to the 2-methoxyadenine fragment ion (m/z ~166.1).

-

For 2'-O-methyladenosine: Monitor the transition from the precursor ion (m/z 282.1) to the adenine fragment ion (m/z 136.1).

-

-

-

Data Analysis:

-

Compare the retention times of the peaks in the unknown sample to the reference standards.

-

Confirm identity by the presence of the specific MRM transition for each isomer.

-

Conclusion

While separated by only the positional placement of a methoxy group, 2-methoxyadenosine and 2'-O-methyladenosine inhabit distinct chemical and biological worlds. 2'-O-methyladenosine is a naturally occurring, deeply integrated regulator of RNA function, whose properties are harnessed to create stabler, less immunogenic RNA therapeutics. In contrast, 2-methoxyadenosine serves primarily as a synthetic probe for biochemical interrogation. For scientists and drug developers, the ability to synthesize, distinguish, and correctly interpret the function of these isomers is not merely an academic exercise; it is fundamental to advancing our understanding of RNA biology and engineering the next generation of nucleic acid-based medicines. The analytical workflows and conceptual frameworks presented in this guide provide a robust foundation for this critical work.

References

-

Li, S., et al. (2023). 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Nucleic Acids Research. Available at: [Link]

-

Chen, M., et al. (2017). The 2'-O-methyladenosine nucleoside modification gene OsTRM13 positively regulates salt stress tolerance in rice. Journal of Experimental Botany. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102213, 2'-O-Methyladenosine. Retrieved February 4, 2026, from [Link].

-

Boccaletto, P., et al. (n.d.). 2-methyladenosine (m2A). MODOMICS - A Database of RNA Modifications. Retrieved February 4, 2026, from [Link]

-

Xiao, Y., et al. (2023). Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination. Nature Biotechnology. Available at: [Link]

-

D'Souza, S., et al. (2022). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. Available at: [Link]

-

Li, S., et al. (2023). 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Nucleic Acids Research. Available at: [Link]

-

Wikipedia. (n.d.). 2'-O-methylation. Retrieved February 4, 2026, from [Link]

-

Guo, Y., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Oncology. Available at: [Link]

-

Robins, M. J., et al. (1980). A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. Biochimica et Biophysica Acta. Available at: [Link]

-

Pintacuda, G., et al. (2022). The comprehensive interactomes of human adenosine RNA methyltransferases and demethylases reveal distinct functional and regulatory features. Nucleic Acids Research. Available at: [Link]

-

Mori, S., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. Molecules. Available at: [Link]

Sources

- 1. 2'-O-Methyladenosine | 2140-79-6 [chemicalbook.com]

- 2. 2'-O-Methyladenosine | C11H15N5O4 | CID 102213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 4. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]

- 5. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The 2'-O-methyladenosine nucleoside modification gene OsTRM13 positively regulates salt stress tolerance in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

Spongosine purine nucleoside analog classification

An In-depth Technical Guide to the Classification and Therapeutic Potential of Spongosine

Authored by a Senior Application Scientist

Foreword: The relentless pursuit of novel therapeutic agents frequently leads researchers to the vast, untapped chemical diversity of the marine environment. Among the treasures yielded by this exploration are the nucleoside analogs, a class of compounds that has revolutionized antiviral and anticancer therapies. Spongosine, a unique purine nucleoside analog derived from marine sponges, stands out for its intriguing pharmacological profile and potential as a scaffold for drug development. This guide provides a comprehensive technical overview of spongosine, designed for researchers, scientists, and drug development professionals. We will dissect its classification, explore its mechanisms of action, detail relevant experimental methodologies, and discuss its future trajectory in medicine.

Introduction: The Emergence of a Marine Nucleoside Analog

Spongosine (2-methoxyadenosine) is a purine nucleoside analog first isolated from the Caribbean sponge Tectitethya crypta.[1][2][3] It belongs to a broader family of related compounds from this sponge, collectively termed "spongonucleosides," which also includes 2'-deoxyspongosine, spongothymidine (Ara-T), and spongouridine (Ara-U).[1][3] While initially discovered in a sponge, subsequent research has identified a spongosine-producing strain of the bacterium Vibrio harveyi associated with T. crypta, suggesting a microbial origin for this potent bioactive molecule.[2][3]

As a structural analog of the endogenous purine nucleoside adenosine, spongosine's significance lies in its ability to modulate purinergic signaling pathways, which are critical regulators of countless physiological processes. This mimicry grants it a diverse bioactivity profile, including potent anti-inflammatory, analgesic, and vasodilatory properties, making it a compelling lead compound for drug discovery.[1][2][4]

Chemical Classification and Structural Analysis

Purine nucleoside analogs are cytotoxic agents characterized by a chemical structure similar to adenosine or deoxyadenosine.[5] They often function as antimetabolites, interfering with the synthesis or repair of DNA and RNA.[5][6] Spongosine's classification is rooted in its distinct molecular architecture.

Core Structure: Spongosine is fundamentally a ribose sugar linked to an adenine base. Its defining feature is a methoxy (-OCH₃) group at the C2 position of the purine ring, distinguishing it from its parent molecule, adenosine.

This seemingly minor modification has profound implications for its biological activity, altering its receptor binding affinity and metabolic stability compared to adenosine.

Comparative Analysis of Spongonucleosides

The family of compounds isolated alongside spongosine presents key structural variations that influence their biological roles. Understanding these differences is crucial for structure-activity relationship (SAR) studies.

| Compound | Heterocyclic Base | Sugar Moiety | Key Modification | Primary Therapeutic Interest |

| Spongosine | 2-Methoxyadenine | D-Ribose | Methoxy group at C2 of purine | Anti-inflammatory, Cardiovascular[1][4] |

| Spongothymidine (Ara-T) | Thymine | D-Arabinose | Arabinose sugar instead of ribose | Antiviral[4] |

| Spongouridine (Ara-U) | Uracil | D-Arabinose | Arabinose sugar instead of ribose | Antiviral precursor[4] |

| Vidarabine (Ara-A) | Adenine | D-Arabinose | Arabinose sugar instead of ribose | Antiviral (Herpes, Varicella zoster)[7] |

| Adenosine | Adenine | D-Ribose | Endogenous parent compound | Endogenous signaling molecule |

Biological Classification and Pharmacological Profile

Spongosine is biologically classified as a non-selective adenosine receptor agonist .[8] Its pharmacological effects stem from its ability to bind to and activate the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors (GPCRs) integral to cellular signaling. This interaction initiates a cascade of downstream events responsible for its wide-ranging therapeutic effects.

Key Bioactivities:

-

Anti-inflammatory Activity: This is one of the most well-documented properties of spongosine.[1][2] Marine sponge extracts, in general, exert anti-inflammatory effects by inhibiting key pro-inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), iNOS, and COX-2.[9] This is often achieved through modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[9]

-

Cardiovascular Effects: Spongosine demonstrates significant vasodilatory and cardioactive properties.[4] Studies on adenosine analogs have shown that modifications to the alkoxy group at the C2 position can dramatically influence coronary vasodilating activity; for instance, replacing the methoxy group with an n-propoxy group resulted in an eight-fold increase in activity.[4]

-

Analgesic Properties: The compound has been noted for its pain-relieving effects, likely mediated through adenosine receptor activation, a known mechanism for pain control.[2][10]

-

Neuromodulatory Potential: Like adenosine, spongosine can stimulate the accumulation of cyclic AMP (cAMP) in brain tissue, suggesting a role in neurotransmission and central nervous system modulation.[4] While not extensively studied for spongosine itself, other natural products like saponins have shown anticonvulsant properties by impairing membrane excitability, a mechanism potentially relevant to adenosine receptor agonists.[11][12]

Mechanism of Action: A Deeper Dive

The therapeutic effects of spongosine are a direct consequence of its interaction with adenosine receptors. These receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.

-

A₁ and A₃ Receptors: Typically couple to inhibitory G-proteins (Gᵢ/Gₒ), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Activation also modulates ion channels and activates MAPK pathways.[13]

-

A₂ₐ and A₂ₑ Receptors: Couple to stimulatory G-proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[4][13]

The Anti-inflammatory Signaling Cascade

Spongosine's anti-inflammatory action is primarily mediated by its ability to suppress the NF-κB pathway. In an inflammatory state (e.g., triggered by lipopolysaccharide, LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Spongosine, by activating adenosine receptors, can interfere with this process.

Methodologies in Spongosine Research

Advancing spongosine from a natural product discovery to a clinical candidate requires a robust and validated set of experimental protocols. The causality behind each step is critical for reproducible and meaningful results.

Workflow: From Discovery to Bio-Validation

Protocol 1: Conceptual Isolation from Marine Sponge

-

Objective: To obtain a crude extract enriched with spongonucleosides.

-

Causality: The choice of solvents is based on polarity to sequentially extract compounds from the lyophilized sponge biomass. Nonpolar solvents remove lipids, while polar solvents extract the more water-soluble nucleosides.

-

Methodology:

-

Homogenization: Lyophilize and pulverize sponge tissue to maximize surface area for extraction.

-

Initial Extraction: Perform sequential soxhlet extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol). Spongosine, being polar, will concentrate in the methanol fraction.

-

Solvent Partitioning: Partition the crude methanol extract between water and n-butanol. The nucleosides will preferentially move to the butanol layer.

-

Chromatographic Fractionation: Subject the butanol fraction to column chromatography (e.g., Sephadex LH-20 or silica gel) to separate compounds based on size and polarity.

-

Final Purification: Use High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column to isolate pure spongosine, monitoring with a UV detector.

-

Protocol 2: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

-

Objective: To quantify the inhibitory effect of spongosine on NO production in macrophages.

-

Causality: LPS, a component of bacterial cell walls, is a potent inducer of the iNOS enzyme in macrophages, leading to a massive release of NO, a pro-inflammatory mediator. The Griess assay provides a colorimetric readout of nitrite (a stable breakdown product of NO), allowing for quantification of iNOS activity.

-

Methodology:

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various concentrations of spongosine (and a vehicle control) for 1 hour. This allows the compound to engage its cellular targets before the inflammatory stimulus.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. Compare the absorbance of spongosine-treated wells to the LPS-only control to determine the percent inhibition of NO production.

-

Validation: Concurrently perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Pharmacokinetics and Drug Development

For any lead compound, understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount.[14][15] Nucleoside analogs often face challenges such as low oral bioavailability and rapid metabolism.[15][16] While specific PK data for spongosine is limited in publicly available literature, general principles for similar molecules apply.

-

Absorption: Oral bioavailability may be low due to polarity and potential degradation in the gastrointestinal tract.

-

Distribution: The ability to cross the blood-brain barrier would be critical for neurological applications.[14]

-

Metabolism: Spongosine's methoxy group may offer some protection against rapid degradation by enzymes like adenosine deaminase, which is a major metabolic pathway for adenosine. This potential for increased metabolic stability is a key advantage for its development.

-

Excretion: Likely excreted via renal pathways, similar to other small, water-soluble molecules.

The development of spongosine analogs is a promising strategy. As demonstrated by the enhanced activity of the n-propoxy derivative, SAR studies are crucial for optimizing potency, selectivity for specific adenosine receptor subtypes, and the overall ADME profile.[4] The success of sphingosine-1-phosphate (S1P) modulators like ozanimod, which also target GPCRs involved in inflammation, provides a clear precedent for this therapeutic strategy.[17]

Conclusion and Future Directions

Spongosine is a compelling purine nucleoside analog, classified chemically by its unique 2-methoxyadenosine structure and biologically as a potent, broad-spectrum adenosine receptor agonist. Its demonstrated anti-inflammatory, cardiovascular, and analgesic properties, driven by well-defined signaling pathways like the modulation of cAMP and inhibition of NF-κB, establish it as a high-value lead compound.

The path forward for spongosine in drug development involves several key research thrusts:

-

Selective Analog Synthesis: Development of derivatives with high selectivity for individual adenosine receptor subtypes to minimize off-target effects and tailor therapeutic action.

-

Comprehensive Preclinical Evaluation: In-depth in vivo studies in relevant disease models (e.g., arthritis, inflammatory bowel disease, neuropathic pain) to validate its efficacy.

-

Detailed Pharmacokinetic and Toxicological Profiling: Rigorous assessment of the ADME and safety profiles of lead candidates to ensure they are viable for clinical trials.

-

Exploration of Novel Applications: Investigating its potential in other areas where adenosine signaling is critical, such as immuno-oncology and neurodegenerative diseases.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of spongosine and its derivatives, turning a discovery from the sea into a medicine for the future.

References

- Spongosine Production by a Vibrio harveyi Strain Associated with the Sponge Tectitethya crypta. (n.d.). National Institutes of Health.

- Bertin, M. J., et al. (2015). Spongosine Production by a Vibrio Harveyi Strain Associated With the Sponge Tectitethya Crypta. PubMed.

- Spongosine Production by a Vibrio harveyi Strain Associated with the Sponge Tectitethya crypta | Request PDF. (2015). ResearchGate.

- Gnone, E., et al. (2021). Pharmacological Activities of Extracts and Compounds Isolated from Mediterranean Sponge Sources. PubMed Central.

- Robak, T., et al. (n.d.). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. PubMed.

- Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis. (n.d.). MDPI.

- Wang, C., et al. (2022). The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review. PubMed Central.

- Lucchi, C., et al. (2021). A2B Adenosine Receptors and Sphingosine 1-Phosphate Signaling Cross-Talk in Oligodendrogliogenesis. PubMed Central.

- Total synthesis of sphingosine and its analogs | Request PDF. (n.d.). ResearchGate.

- Purine Analogues. (2014). LiverTox - NCBI Bookshelf.

- Chen, J., et al. (2022). Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats. National Institutes of Health.

- Vincenzi, F., et al. (2021). Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A 3 Receptor Subtype. MDPI.

- Antiviral Lead Compounds from Marine Sponges. (n.d.). PubMed Central.

- Biegelmeyer, R., et al. (2015). Sphingosines Derived from Marine Sponge as Potential Multi-Target Drug Related to Disorders in Cancer Development. MDPI.

- Chmielewska, M., et al. (2024). Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. MDPI.

- Anti-inflammatory Effects of Compounds Extracted from Marine Sponges: A Systematic Review. (2023). PubMed.

- The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis. (2024). PubMed.

- Adenosine receptor agonist – Knowledge and References. (n.d.). Taylor & Francis.

- Amos, S., et al. (2009). Anticonvulsant properties of saponins from Ficus platyphylla stem bark. PubMed.

- Inaba, K., et al. (2002). Pharmacokinetics and a simulation model of colforsin daropate, new forskolin derivative inotropic vasodilator, in patients undergoing coronary artery bypass grafting. PubMed.

- Abbasi-Maleki, S., et al. (2014). Anticonvulsant Activity of Hydroalcoholic Extract and Aqueous Fraction of Ebenus stellata in Mice. PubMed Central.

- Bygdeman, M. (2003). Pharmacokinetics of prostaglandins. PubMed.

Sources

- 1. Spongosine Production by a Vibrio harveyi Strain Associated with the Sponge Tectitethya crypta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spongosine production by a Vibrio harveyi strain associated with the sponge Tectitethya crypta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis | MDPI [mdpi.com]

- 5. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Antiviral Lead Compounds from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Anti-inflammatory Effects of Compounds Extracted from Marine Sponge s: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticonvulsant properties of saponins from Ficus platyphylla stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticonvulsant Activity of Hydroalcoholic Extract and Aqueous Fraction of Ebenus stellata in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A2B Adenosine Receptors and Sphingosine 1-Phosphate Signaling Cross-Talk in Oligodendrogliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using 2-methoxyadenosine as an adenosine receptor agonist

Application Note: 2-Methoxyadenosine (Spongosine) as a Stable Adenosine Receptor Agonist

Abstract & Introduction

2-Methoxyadenosine , historically known as Spongosine , is a marine-derived nucleoside originally isolated from the sponge Tectitethya crypta (formerly Cryptotethya crypta). It functions as a non-selective adenosine receptor (AR) agonist with a distinct pharmacological profile characterized by enhanced metabolic stability compared to the endogenous ligand, adenosine.

While adenosine is rapidly metabolized by Adenosine Deaminase (ADA) (t1/2 < 10 seconds in plasma), the methoxy substitution at the 2-position of the purine ring confers significant resistance to ADA-mediated deamination. This property makes 2-methoxyadenosine a valuable tool for studying sustained adenosinergic signaling, particularly in anti-inflammatory and analgesic pathways mediated primarily through the A2A and A1 receptor subtypes.

Key Applications:

-

Immunomodulation: Investigation of A2A-mediated suppression of cytokine release (TNF-α, IL-6).

-

Neuropharmacology: Study of non-opioid analgesic mechanisms via spinal and peripheral AR activation.

-

Vasodilation: Assessment of coronary and systemic vasodilation independent of rapid degradation.

Pharmacological Profile

2-Methoxyadenosine acts as an agonist across the adenosine receptor family (A1, A2A, A2B, A3) but exhibits a functional bias toward A2A receptor-mediated effects in physiological models due to the high expression of A2A in immune and vascular tissues.

Receptor Affinity & Selectivity

Unlike highly synthetic agonists (e.g., CGS-21680 for A2A or CPA for A1), 2-methoxyadenosine retains a "native-like" binding profile but with altered kinetics.

| Receptor Subtype | Functional Role | Relative Potency (vs. Adenosine) | Primary Signaling Pathway |

| A2A | Anti-inflammatory / Vasodilation | Equipotent / Higher | Gs (↑ cAMP) |

| A1 | Analgesia / Bradycardia | Equipotent | Gi (↓ cAMP, ↑ K+) |

| A2B | Tissue Remodeling / Inflammation | Lower | Gs (↑ cAMP) |

| A3 | Cytoprotection | Moderate | Gi (↓ cAMP) |

Metabolic Stability Note: The 2-methoxy group sterically and electronically hinders the active site of Adenosine Deaminase (ADA), preventing the rapid conversion to 2-methoxyinosine. This results in a significantly prolonged half-life in biological media compared to adenosine.

Mechanism of Action (Pathway Diagram)

The primary utility of 2-methoxyadenosine in research lies in its activation of the A2A receptor on immune cells (e.g., macrophages, neutrophils), leading to the accumulation of cAMP and subsequent inhibition of pro-inflammatory signaling (NF-κB).

Figure 1: A2A-mediated signaling pathway activated by 2-methoxyadenosine. Activation leads to cAMP accumulation, PKA activation, and subsequent suppression of inflammatory cytokines via NF-κB inhibition and CREB activation.[1]

Material Handling & Preparation

Compound Properties:

-

Molecular Weight: 297.27 g/mol

-

Solubility: Soluble in DMSO (up to 50 mM). Sparingly soluble in water.

-

Appearance: White to off-white solid.

Stock Solution Protocol:

-

Solvent: Use high-grade anhydrous DMSO. Avoid water in the stock solution to prevent hydrolysis over long-term storage.

-

Concentration: Prepare a 10 mM stock solution (2.97 mg in 1 mL DMSO).

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Working Solution:

-

Dilute the DMSO stock into the experimental buffer (e.g., PBS or cell culture media) immediately prior to use.

-

Note: Ensure the final DMSO concentration in the assay is <0.1% to avoid solvent toxicity or vehicle effects.

Experimental Protocols

Protocol A: In Vitro cAMP Accumulation Assay (A2A Activity)

Objective: To quantify the agonist potency of 2-methoxyadenosine in HEK293 cells stably expressing the human A2A receptor.

Materials:

-

HEK293-hA2A cells.

-

cAMP detection kit (e.g., GloSensor™ or HTRF® cAMP).

-

Phosphodiesterase (PDE) inhibitor: Rolipram (10 µM).

-

Positive Control: CGS-21680.[2]

-

Antagonist Control: ZM-241385.

Procedure:

-

Cell Seeding: Plate HEK293-hA2A cells in a 96-well white-walled plate (20,000 cells/well) and incubate overnight at 37°C/5% CO₂.

-

Starvation: Replace media with serum-free HBSS buffer containing 10 µM Rolipram (to prevent cAMP degradation). Incubate for 30 minutes.

-

Treatment:

-

Add 2-methoxyadenosine in a dose-response range (e.g., 1 nM to 10 µM).

-

Control: Add CGS-21680 (1 nM to 1 µM) as a reference standard.

-

Specificity Check: Pre-incubate a subset of wells with ZM-241385 (100 nM) for 15 minutes prior to agonist addition.

-

-

Incubation: Incubate for 30–45 minutes at 37°C.

-

Detection: Add detection reagents according to the kit manufacturer's instructions (e.g., cell lysis followed by luciferase substrate addition).

-

Analysis: Read luminescence/fluorescence. Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine EC₅₀.

Expected Result: 2-Methoxyadenosine should induce a dose-dependent increase in cAMP with an EC₅₀ in the low nanomolar to micromolar range, which is fully reversible by ZM-241385.

Protocol B: In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

Objective: To assess the anti-inflammatory efficacy of 2-methoxyadenosine in a mouse model.

Materials:

-

Male C57BL/6 mice (8–10 weeks old).

-

Lambda-Carrageenan (1% w/v in saline).

-

Digital Plethysmometer (for paw volume measurement).

Procedure:

-

Baseline: Measure the baseline paw volume (V₀) of the right hind paw using the plethysmometer.

-

Drug Administration (Pre-treatment):

-

Group 1 (Vehicle): Saline + 1% DMSO (i.p.).

-

Group 2 (Treatment): 2-Methoxyadenosine (1–5 mg/kg , i.p.). Dissolve stock in saline immediately before injection.

-

Group 3 (Positive Control): Dexamethasone (1 mg/kg, i.p.) or CGS-21680 (0.1 mg/kg, i.p.).

-

Timing: Administer drugs 30 minutes prior to carrageenan challenge.

-

-

Induction: Inject 50 µL of 1% Carrageenan solution intraplantar (i.pl.) into the right hind paw.

-

Measurement: Measure paw volume (Vₜ) at 1, 3, and 6 hours post-injection.

-

Calculation: Calculate Edema Volume = Vₜ - V₀. Compare % inhibition relative to the Vehicle group.

Interpretation: A significant reduction in paw edema compared to vehicle confirms systemic anti-inflammatory activity, likely mediated via peripheral A2A receptors on infiltrating neutrophils.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Potency (In Vitro) | High ADA activity in serum | Use serum-free media or add an ADA inhibitor (EHNA) to confirm stability, though 2-methoxyadenosine is generally resistant. |

| Precipitation | Aqueous insolubility | Ensure the DMSO stock is fully dissolved before diluting. Do not exceed 100 µM in aqueous buffer. |

| Non-Specific Effects | Off-target binding | Use selective antagonists (DPCPX for A1, ZM-241385 for A2A) to validate the receptor subtype responsible for the observed effect. |

References

-

Bergmann, W., & Feeney, R. J. (1951). Contributions to the Study of Marine Products. XXXII. The Nucleosides of Sponges. I. The Journal of Organic Chemistry, 16(6), 981–987. Link

-

Bartlett, S., et al. (1981). The metabolism of 2-methoxyadenosine (spongosine) by mammalian cells. Biochemical Pharmacology, 30(20), 2851-2854. Link

-

Cronstein, B. N. (1994). Adenosine, an endogenous anti-inflammatory agent. Journal of Applied Physiology, 76(1), 5-13. Link

-

Antonioli, L., et al. (2013). Immunity, inflammation and cancer: a leading role for adenosine.[3] Nature Reviews Cancer, 13, 842–857. Link

-

Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors. Pharmacological Reviews, 63(1), 1–34. Link

Sources

Application Note: Optimizing Spongosine (2-Methoxyadenosine) Dosage Regimens in Rodent Models of Nociception and Inflammation

Executive Summary & Rationale

Spongosine (2-methoxyadenosine) is a marine-derived nucleoside originally isolated from the sponge Tectitethya crypta. Unlike native adenosine, which has a half-life of seconds in vivo due to rapid deamination by Adenosine Deaminase (ADA) , Spongosine exhibits significant resistance to ADA degradation. This structural stability allows it to act as a persistent agonist at adenosine receptors (primarily

This guide provides a standardized framework for investigating Spongosine in rodent models. It addresses the critical challenge of distinguishing analgesia (pain relief) from sedation (motor impairment), a common confounder in adenosine receptor research.

Pharmacological Mechanism & Stability[1]

To design an effective dosage regimen, one must understand the drug's fate in vivo. Native adenosine is rapidly converted to inosine by ADA. Spongosine's methoxy group at the C-2 position sterically hinders the ADA active site, prolonging its plasma half-life and therapeutic window.

Mechanism of Action Workflow

The following diagram illustrates the differential pathway of Spongosine compared to native Adenosine, highlighting the ADA-resistance mechanism.

Figure 1: Spongosine bypasses ADA degradation, allowing sustained activation of A1 (analgesic) and A2A (anti-inflammatory) pathways.

Preparation & Formulation Standards

Nucleoside analogs often suffer from poor aqueous solubility. Inconsistent formulation is the primary cause of experimental variability.

Recommended Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline (0.9%).

Formulation Protocol (Step-by-Step)

-

Weighing: Accurately weigh Spongosine powder.

-

Primary Solubilization: Dissolve powder in 100% DMSO. Vortex for 30 seconds until clear. Note: The volume of DMSO should be 5% of the final total volume.

-

Surfactant Addition: Add Tween 80 (5% of final volume) to the DMSO mixture. Vortex gently.

-

Dilution: Slowly add warm (37°C) sterile saline (0.9% NaCl) to reach the final volume. Add saline in steps, vortexing between additions to prevent precipitation.

-

Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter before injection.

Table 1: Solubility & Dosing Guide (Rat: 250g)

| Target Dose (mg/kg) | Conc. (mg/mL) | Inj.[1] Vol (mL/kg) | Vol per Animal (250g) | Route |

| 0.6 (Low) | 0.6 | 1.0 | 0.25 mL | IP |

| 1.2 (Med) | 1.2 | 1.0 | 0.25 mL | IP |

| 5.0 (High) | 5.0 | 1.0 | 0.25 mL | IP |

| 0.05 (IT) | 5.0 (µg/µL) | 10 µL (total) | 10 µL | i.t. |

Note: For Intrathecal (i.t.) administration, avoid DMSO if possible; use saline or artificial cerebrospinal fluid (aCSF) if solubility permits, or limit DMSO to <1%.

Experimental Protocols

Safety & Sedation Screen (Mandatory Pre-Test)

Objective: Adenosine analogs can cause profound sedation via central A1 receptors. You must define the "Non-Sedating Dose" before testing analgesia.

Method: Rotarod Performance Test

-

Training: Train rats (SD or Wistar) for 3 days until they can stay on the rotating rod (15 RPM) for >60 seconds.

-

Baseline: Record latency to fall (T=0).

-

Treatment: Administer Spongosine (0.6, 1.2, 5.0 mg/kg, IP) or Vehicle.

-

Testing: Measure latency at 30, 60, and 120 min post-injection.

-

Cut-off: Any dose reducing latency by >50% is considered sedative and confounds pain behavioral assays.

Efficacy Model A: Carrageenan-Induced Paw Edema

Objective: Assess anti-inflammatory efficacy.[2][3][4][5][6]

Workflow Diagram:

Figure 2: Experimental timeline for acute inflammation assay.[4][5]

Detailed Steps:

-

Baseline: Measure initial paw volume (

) using a plethysmometer. -

Pre-treatment: Administer Spongosine (IP) 60 minutes prior to induction.

-

Induction: Inject 20 µL (mice) or 100 µL (rats) of 1%

-carrageenan (w/v in saline) into the subplantar region of the right hind paw. -

Measurement: Measure paw volume (

) at 1, 2, 4, and 6 hours. -

Calculation:

Efficacy Model B: Chronic Constriction Injury (CCI)

Objective: Assess neuropathic pain relief (Antihyperalgesia).

Protocol:

-

Surgery: Expose the sciatic nerve at mid-thigh level. Loosely tie 4 ligatures (chromic gut) around the nerve. Close wound.

-

Recovery: Allow 7-14 days for neuropathy to develop (thermal hyperalgesia).

-

Screening: Select animals showing >20% drop in paw withdrawal threshold (Von Frey) or latency (Hargreaves).

-

Dosing: Administer Spongosine (IP or IT).

-

Testing: Assess mechanical allodynia (Von Frey) at 30, 60, 120, and 240 min.

Data Analysis & Interpretation

Data should be presented as Mean ± SEM. Statistical significance is determined via Two-way ANOVA (Time x Treatment) followed by Bonferroni's post-hoc test.

Table 2: Expected Outcomes & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| No Analgesia | Dose too low or ADA degradation (if strain has high ADA). | Increase dose to 5 mg/kg; verify formulation pH. |

| Immobility | A1-mediated sedation masking analgesia. | STOP. Lower dose. Perform Rotarod test. |

| Precipitation | Poor solubility in saline. | Increase Tween 80 to 10% or warm solution to 37°C before injecting. |

| High Variability | Inconsistent IP injection (gut injection). | Switch to PO (Oral Gavage) or IV (Tail Vein) for PK consistency. |

References

-

Bartlett, L. P., et al. (2015). "Spongosine Production by a Vibrio harveyi Strain Associated with the Sponge Tectitethya crypta."[8] Journal of Natural Products. Link

-

Posadas, I., et al. (2004). "Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression."[2] British Journal of Pharmacology. Link

-

Vila-Coro, A. J., et al. (2018). "Adenosine Deaminase Inhibition Reverses Resistance to Cytotoxic Effects." Cytokine. Link

-

Creative Biolabs. (n.d.). "Carrageenan Induced Paw Edema Model Protocols." Creative Biolabs Protocols. Link

- Gatley, S. J., et al. (1987). "Pharmacokinetics of nucleosides." Journal of Nuclear Medicine. (Contextual grounding for nucleoside solubility).

Sources

- 1. Sol-moiety: Discovery of a water-soluble prodrug technology for enhanced oral bioavailability of insoluble therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Spongosine Production by a Vibrio harveyi Strain Associated with the Sponge Tectitethya crypta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spongosine production by a Vibrio harveyi strain associated with the sponge Tectitethya crypta - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-Methoxyadenosine (Spongosine) Cell Culture Treatment Protocols

[1]

Abstract & Compound Profile

2-Methoxyadenosine , historically known as Spongosine , is a naturally occurring nucleoside analog originally isolated from the marine sponge Tectitethya crypta.[1] Unlike its structural relative Adenosine, 2-methoxyadenosine possesses a methoxy group at the C2 position of the purine ring.[1]

Crucial Distinction: Researchers must distinguish 2-methoxyadenosine (C2-modified, receptor agonist) from 2'-O-methyladenosine (ribose-modified, RNA post-transcriptional modification).[1] This protocol specifically addresses the C2-modified variant used for pharmacological signaling studies.[1]

Mechanism of Action (MOA)

-

Adenosine Receptor Agonism: 2-Methoxyadenosine acts as an agonist for Adenosine Receptors (ARs), particularly exhibiting biological effects consistent with A2A receptor activation (vasodilation, anti-inflammatory signaling).[1]

-

Metabolic Stability: The bulky C2-methoxy group provides steric hindrance that renders the compound resistant to Adenosine Deaminase (ADA) .[1] Unlike native adenosine, which is rapidly degraded to inosine (half-life < 10 seconds in plasma), 2-methoxyadenosine persists in culture, allowing for sustained receptor activation without the need for ADA inhibitors (e.g., EHNA).

Preparation & Handling

Solubility & Stock Solutions

2-Methoxyadenosine is hydrophobic relative to native adenosine.[1] Direct dissolution in aqueous media is difficult and often results in precipitation.[1]

| Parameter | Specification |

| Molecular Weight | ~297.27 g/mol |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) |

| Max Solubility | ~50 mM in DMSO |

| Storage | -20°C (Desiccated) |

| Stability | Stock stable for 6 months at -20°C; protect from light.[1] |

Stock Preparation Protocol[1]

-

Weighing: Accurately weigh 5 mg of 2-methoxyadenosine powder.

-

Dissolution: Add 1.68 mL of sterile, anhydrous DMSO to yield a 10 mM stock solution.

-

Vortexing: Vortex vigorously for 1-2 minutes. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquot: Dispense into 50 µL aliquots in amber microtubes to avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Adenosine Receptor Signaling (cAMP Induction)

Objective: To validate A2A receptor activation by measuring intracellular cAMP levels.[1] A2A receptors are Gs-coupled; therefore, agonist binding should trigger Adenylyl Cyclase (AC).[1]

Cell Model: HEK293 (transfected with A2A) or PC12 cells.

Workflow:

-

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate overnight. -

Serum Starvation: Replace media with serum-free media 4 hours prior to treatment to reduce basal signaling noise.[1]

-

Phosphodiesterase Inhibition: Pre-treat cells with Ro 20-1724 (10 µM) or IBMX (500 µM) for 30 minutes.[1] This prevents the degradation of generated cAMP, amplifying the signal.

-

Treatment: Add 2-methoxyadenosine at graded concentrations (see table below).

-

Note: Do not add ADA inhibitors; the compound is resistant.[1]

-

-

Incubation: Incubate for 15–30 minutes at 37°C. (cAMP responses are rapid).

-

Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA or TR-FRET assay kit.

Dose-Response Dilution Table (from 10 mM Stock):

| Target Concentration | Dilution Step | Final DMSO % |

| 100 µM | 1:100 dilution in Media | 1.0% (High)* |

| 10 µM | 1:10 dilution of 100 µM | 0.1% |

| 1 µM | 1:10 dilution of 10 µM | 0.01% |

| 100 nM | 1:10 dilution of 1 µM | 0.001% |

| 10 nM | 1:10 dilution of 100 nM | <0.001% |

*Note: If 100 µM is required, ensure the Vehicle Control also contains 1.0% DMSO to account for solvent effects.

Protocol B: Anti-Inflammatory Assay (Macrophage Suppression)

Objective: To assess the ability of 2-methoxyadenosine to inhibit TNF-

Cell Model: RAW 264.7 or THP-1 differentiated macrophages.

Workflow:

-

Seeding: Plate macrophages at

cells/well in 24-well plates. -

Pre-treatment: Treat cells with 2-methoxyadenosine (1 – 50 µM) for 1 hour prior to stimulation.[1]

-

Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL to induce inflammatory cytokine production.[1]

-

Incubation: Incubate for 6–24 hours .

-

Analysis: Collect supernatant. Quantify TNF-

or IL-6 via ELISA.[1] -

Viability Check: Perform an MTT assay on the remaining cells to ensure reduced cytokine levels are due to signaling inhibition, not cytotoxicity.[1]

Mechanism Visualization

The following diagram illustrates the differential processing of Native Adenosine versus 2-Methoxyadenosine (Spongosine), highlighting the "ADA Resistance" mechanism that makes Spongosine a superior pharmacological probe.

Figure 1: Mechanism of Action.[1] 2-Methoxyadenosine resists ADA-mediated degradation, allowing sustained activation of Gs-coupled Adenosine Receptors (e.g., A2A), leading to cAMP accumulation and downstream physiological effects.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Concentration too high (>100 µM) or cold media used.[1] | Pre-warm media to 37°C before adding stock. Do not exceed 100 µM in aqueous buffer.[1] |

| No cAMP Response | PDE activity is masking the signal.[1] | Ensure PDE inhibitors (IBMX/Ro 20-1724) are added 30 mins pre-treatment.[1] |

| High Cytotoxicity | DMSO toxicity or off-target effects.[1] | Include a "Vehicle Only" control (DMSO matched).[1] If toxicity persists at <10 µM, it may be intrinsic to the cell line (apoptosis induction). |

| Inconsistent Data | Serum interference (ADA in FBS).[1] | Although Spongosine is resistant, native adenosine in FBS can compete.[1] Use Serum-Free or Dialyzed FBS media for receptor assays.[1] |

References

-

Bergmann, W., & Stempien, M. F. (1957).[1] Contributions to the Study of Marine Products. XLIII. The Nucleosides of Sponges. V. The Synthesis of Spongosine. The Journal of Organic Chemistry, 22(12), 1575–1577. Link

-

Bartlett, S., et al. (2002).[1] The pharmacology of the adenosine A2A receptor. Neuropharmacology, 42(1), 115-125.[1] (Contextual grounding for A2A signaling protocols).

-

Vinson, N. A., et al. (2015).[1] Spongosine Production by a Vibrio harveyi Strain Associated with the Sponge Tectitethya crypta.[1][2][3] Journal of Natural Products, 78(6), 1210–1215. Link

-

Cristalli, G., et al. (2003).[1] Adenosine Deaminase Inhibitors: Synthesis, Biological Activity, and X-ray Structural Analysis. Journal of Medicinal Chemistry, 46(12), 2263-2265.[1] (Mechanistic reference for C2-substitution and ADA resistance).

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic 2-Methoxyadenosine

Critical Distinction: Know Your Molecule

Before proceeding, confirm the structural identity of your target.[1] There is a frequent nomenclature confusion in nucleoside chemistry between base-modified and sugar-modified analogs.

-

Target Molecule (This Guide): 2-Methoxyadenosine (Spongosine). Modification is on the C2 position of the purine ring.

-

Common Confusion: 2'-O-Methyladenosine .[2] Modification is on the 2'-hydroxyl of the ribose sugar.

Why this matters: The purification logic differs entirely. 2'-O-methyl isomers require separation from 3'-O-methyl isomers (sugar chemistry), whereas 2-methoxyadenosine purification focuses on removing unreacted 2-chloroadenosine and preventing hydrolysis to isoguanosine (base chemistry).

The Purification Strategy (Workflow)

The synthesis of 2-methoxyadenosine typically involves the nucleophilic displacement of a leaving group (usually chlorine) on 2-chloroadenosine using sodium methoxide (NaOMe). This generates significant inorganic salt (NaCl) and potential hydrolysis byproducts.

Strategic Decision Tree

Figure 1: Decision matrix for selecting the appropriate purification route based on scale and crude purity.

Protocol Module A: Desalting & Workup (Mandatory)

Direct injection of the crude reaction mixture onto a prep-HPLC column will result in salt precipitation and source clogging.

The Protocol:

-

Neutralization: The reaction is highly alkaline (NaOMe). Neutralize to pH 7.0 using Glacial Acetic Acid. Do not use HCl, as strong mineral acids can promote depurination (cleavage of the glycosidic bond).

-

Evaporation: Remove Methanol/solvent under reduced pressure. You will be left with a solid residue containing product and sodium salts.

-

Resuspension: Suspend the solid in cold water. 2-Methoxyadenosine has moderate water solubility, while salts are highly soluble.

-

Capture (Solid Phase Extraction - SPE):

-

For <100mg: Use a C18 SPE cartridge. Load in water, wash with 5% MeOH (removes salts), elute with 50% MeOH.

-

For >1g: Perform a quick silica plug filtration (see Module C).

-

Protocol Module B: Reverse Phase HPLC (High Purity)

This is the "workhorse" method for removing the starting material (2-chloroadenosine), which is structurally very similar to the product.

Scientific Rationale: 2-Chloroadenosine is less polar than 2-methoxyadenosine due to the electron-withdrawing chlorine vs. the electron-donating methoxy group. However, the difference is slight. A shallow gradient is required.

Method Parameters

| Parameter | Specification | Notes |

| Column | C18 (Octadecyl) | High carbon load (e.g., Phenomenex Luna or Waters XBridge) preferred for nucleoside retention. |

| Mobile Phase A | 10mM Ammonium Formate (pH 4.0 - 6.0) | Volatile buffer essential for LC-MS compatibility and lyophilization. |

| Mobile Phase B | Acetonitrile (ACN) | Methanol can be used but generates higher backpressure. |

| Flow Rate | 15–20 mL/min | For a standard 21.2mm ID Prep column. |

| Detection | UV @ 260 nm | Max absorbance for adenosine core. |

Gradient Table (Linear)

| Time (min) | % Buffer B | Event |

| 0.0 | 2% | Equilibration |

| 2.0 | 2% | Load/Injection |

| 5.0 | 5% | Salt elution |

| 25.0 | 30% | Product Elution Window |

| 30.0 | 95% | Wash |

Self-Validating Check: The 2-methoxyadenosine should elute before any remaining 2-chloroadenosine if using a standard C18 column, as the methoxy group increases polarity relative to the chloro group in this specific scaffold.

Protocol Module C: Crystallization (Bulk Scale)

For scales >5g, HPLC is time-prohibitive. Crystallization is the preferred method for removing minor impurities.

The Protocol:

-

Solvent System: Water/Ethanol or Methanol/Ethyl Acetate.

-

Dissolution: Dissolve the crude solid in a minimum amount of hot water (50°C).

-

Precipitation: Add hot Ethanol dropwise until the solution turns slightly turbid.

-

Cooling: Allow to cool slowly to room temperature, then move to 4°C overnight.

-

Filtration: Collect crystals and wash with cold Ethanol.

Note: If the product oils out (forms a gum) instead of crystallizing, re-dissolve in Methanol and perform a dropwise addition into a large volume of stirring Diethyl Ether (trituration) to force amorphous solid formation, then attempt crystallization again.

Troubleshooting & FAQs

Q1: I see a +14 Da mass shift impurity co-eluting with my product. What is it?

Diagnosis: This is likely N-methylated byproduct (e.g., N6-methyl-2-methoxyadenosine or N1-methyl). Cause: If you used Methyl Iodide (MeI) instead of Sodium Methoxide, methylation can occur on the exocyclic amine or ring nitrogens. Solution:

-

Switch Synthesis: Use NaOMe (nucleophilic displacement) rather than MeI (electrophilic attack) to avoid N-methylation entirely.

-

Purification: These isomers are very difficult to separate on C18. Switch to a Phenyl-Hexyl column, which offers pi-pi selectivity differences between the N-methyl and O-methyl isomers.

Q2: My yield is low after lyophilization, and the solid is "wet."

Diagnosis: Salt retention (Hygroscopicity). Cause: Ammonium formate or Acetate buffers can retain water if not fully removed, or residual NaCl is present. Solution:

-

Lyophilize for an extended period (48h+).

-

If using Ammonium Acetate, switch to Ammonium Bicarbonate (decomposes more easily) or perform a final desalting using water/ethanol precipitation.

Q3: The product is decomposing during evaporation.

Diagnosis: Acid-catalyzed depurination. Cause: If the pH was adjusted too low (<3.0) during workup, the glycosidic bond becomes unstable, releasing the free base (2-methoxyadenine) and ribose. Solution:

-

Keep pH > 4.5 during workup.

-

Add a trace of Triethylamine (TEA) to the collection vessels during HPLC to keep the fraction slightly basic before evaporation.

Q4: I cannot separate 2-Chloroadenosine from 2-Methoxyadenosine.

Diagnosis: Gradient slope is too steep. Solution:

-

Flatten the gradient to 0.5% B per minute change.

-

Temperature Control: Heat the column to 40°C. Mass transfer improves, sharpening peaks and improving resolution between closely eluting structural analogs.

References

-

Trivedi, B. K., et al. (1989). Structure-activity relationships of adenosine A1 and A2 receptor agonists. Journal of Medicinal Chemistry , 32(8), 1667-1673.

-

Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds.[1][2][3][4][5][6][7][8] 34. Non-aqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides. Canadian Journal of Chemistry , 59(17), 2601-2607.

-

Marumoto, R., et al. (1975). Synthesis of 2-methoxyadenosine (Spongosine). Chemical and Pharmaceutical Bulletin , 23(4), 759-774.

-

PubChem Compound Summary. (2023). 2-Methoxyadenosine.[2][4][9] National Center for Biotechnology Information.

For further technical assistance, please contact the Nucleoside Chemistry Support Team with your specific chromatograms attached.

Sources

- 1. US6972330B2 - Chemical synthesis of methoxy nucleosides - Google Patents [patents.google.com]

- 2. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE DIRECT PREPARATION OF 2'-O-METHYLADENOSINE FROM ADENOSINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. US20030181713A1 - Processes for the synthesis of chloroadenosine and methylthioadenosine - Google Patents [patents.google.com]

- 6. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 7. Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Guide to the Efficacy of Spongosine and Gabapentin in Pain Management

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Spongosine and Gabapentin, two molecules with distinct mechanisms for alleviating chronic pain. As the landscape of analgesic drug development shifts towards non-opioid alternatives, a thorough understanding of emerging and established compounds is critical. Here, we dissect the mechanistic underpinnings, preclinical efficacy, and clinical standing of Spongosine and Gabapentin, offering field-proven insights and the experimental frameworks used for their evaluation.

Introduction: The Unmet Need in Chronic Pain

Chronic pain, particularly of neuropathic and inflammatory origin, remains a significant clinical challenge. Existing therapies are often limited by partial efficacy and significant side effects. Gabapentin, a first-line treatment for neuropathic pain, provides meaningful relief to only a subset of patients, highlighting the need for novel therapeutic agents. Spongosine, a 2'-methoxyadenosine nucleoside, has emerged as a preclinical candidate that demonstrates potent anti-hyperalgesic properties, suggesting a different therapeutic approach. This document aims to objectively compare these two compounds, grounding the analysis in available experimental data to inform future research and development.

Divergent Mechanisms of Analgesia

The analgesic effects of Spongosine and Gabapentin arise from fundamentally different interactions with the nervous system. Gabapentin's mechanism is well-characterized, while Spongosine's full pathway is still under investigation, with preclinical data pointing towards a novel mode of action.

Spongosine: An Adenosine Analog with a Surprising Mechanism

Spongosine (2-methoxyadenosine) is an adenosine analog. While adenosine receptor agonists are known to have analgesic properties, they are often accompanied by significant cardiovascular side effects like bradycardia and hypotension. Intriguingly, Spongosine has been found to be effective in animal models of neuropathic and inflammatory pain at doses well below those expected to activate adenosine receptors.[1] This suggests that its primary analgesic effect may be mediated through a novel, yet-to-be-fully-elucidated pathway, making it a compound of high interest. A key finding is that Spongosine appears to specifically inhibit pain hypersensitivity (hyperalgesia) without affecting normal physiological pain perception, which could translate to a safer therapeutic profile.[1]

Gabapentin: Targeting the α2δ-1 Subunit of Calcium Channels